molecular formula C7H6ClFN2O B1445603 3-Chloro-4-fluorobenzohydrazide CAS No. 219783-75-2

3-Chloro-4-fluorobenzohydrazide

Cat. No.: B1445603
CAS No.: 219783-75-2
M. Wt: 188.59 g/mol
InChI Key: UAXDFZDWRYDZEJ-UHFFFAOYSA-N
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Description

3-Chloro-4-fluorobenzohydrazide is a fluorinated and chlorinated aromatic hydrazide derivative serving as a versatile building block in organic synthesis and medicinal chemistry research. Compounds featuring the hydrazide-hydrazone scaffold (‑CO‑NH‑N=CH‑) are recognized for their substantial beneficial value in developing novel pharmacological agents . This structure is a key precursor for synthesizing various heterocyclic compounds, including 1,3,4-oxadiazoles, which have been explored as novel antioxidant and antibacterial agents . Researchers utilize this benzohydrazide core to develop molecular hybrids, particularly in creating hydrazone derivatives by reacting with aromatic aldehydes . These hybrids are of significant interest in antibacterial discovery efforts against multidrug-resistant pathogens . Furthermore, hydrazide-hydrazones based on similar trifluoromethyl-substituted benzohydrazides have been investigated as potential inhibitors of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . The presence of both fluorine and chlorine atoms on the aromatic ring can influence the compound's lipophilicity, metabolic stability, and binding affinity, making it a valuable scaffold for structure-activity relationship (SAR) studies in drug discovery . This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-4-fluorobenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFN2O/c8-5-3-4(7(12)11-10)1-2-6(5)9/h1-3H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAXDFZDWRYDZEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NN)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 3 Chloro 4 Fluorobenzohydrazide

Precursor Synthesis and Derivatization

The synthesis of 3-Chloro-4-fluorobenzohydrazide relies on the availability of key precursors, primarily 3-chloro-4-fluorobenzoic acid and its activated form, 3-chloro-4-fluorobenzoyl chloride.

Synthesis of 3-Chloro-4-fluorobenzoic Acid and its Derivatives

A common route to 3-chloro-4-fluorobenzoic acid involves the haloform reaction of the corresponding acetophenone. Specifically, 3-chloro-4-fluoroacetophenone is treated with an aqueous solution of sodium hypobromite. The reaction mixture is subsequently treated with sodium bisulfite and acidified, leading to the precipitation of 3-chloro-4-fluorobenzoic acid. This method has been reported to yield the product at a rate of 74%. google.comgoogle.com

Another method to obtain 3-chloro-4-fluorobenzoic acid is through the hydrolysis of its corresponding acid chloride. For instance, 3-chloro-4-fluorobenzoyl chloride can be carefully hydrolyzed using a sodium hydroxide (B78521) solution to yield the sodium salt of the carboxylic acid, which is then acidified to produce 3-chloro-4-fluorobenzoic acid. google.com This conversion is often used for analytical characterization purposes. google.com

Preparation of 3-Chloro-4-fluorobenzoyl Chloride

3-Chloro-4-fluorobenzoyl chloride is a critical intermediate, and its synthesis can be achieved through two primary pathways. google.comgoogle.com

The first and more traditional method involves the chlorination of 3-chloro-4-fluorobenzoic acid. This is typically accomplished by reacting the acid with a chlorinating agent, such as thionyl chloride, often in the presence of a catalytic amount of pyridine. google.com

A second, more innovative process starts from 4-fluorobenzaldehyde (B137897). This two-step synthesis involves:

Formation of 4-fluorobenzoyl chloride : 4-fluorobenzaldehyde is reacted with a chlorinating agent in the presence of a free-radical initiator. This reaction can be conducted with or without a solvent at temperatures ranging from -20 to 200°C. google.comgoogle.com

Chlorination to 3-Chloro-4-fluorobenzoyl chloride : The resulting 4-fluorobenzoyl chloride is then reacted with another chlorinating agent in the presence of a specific chlorination catalyst. Suitable catalysts include iodine, iron(III) chloride, or disulfide dichloride. google.com This step introduces a chlorine atom at the 3-position of the benzene (B151609) ring. google.comgoogle.com The reaction is typically performed at temperatures between 30 and 150°C. google.com

The following table summarizes a patented method for this two-step synthesis.

Starting MaterialIntermediateFinal ProductKey ReagentsReference
4-Fluorobenzaldehyde4-Fluorobenzoyl chloride3-Chloro-4-fluorobenzoyl chlorideChlorinating agent, Free-radical initiator, Chlorination catalyst (e.g., FeCl₃) google.comgoogle.com

Synthesis of 4-Fluorobenzohydrazide and its Analogues

The synthesis of benzohydrazides and their analogues is a well-established chemical transformation. A common multi-step method begins with the corresponding carboxylic acid. For example, 4-fluorobenzoic acid is first esterified, typically in ethanol (B145695) with a sulfuric acid catalyst. The resulting ester is then reacted with an excess of hydrazine (B178648) hydrate (B1144303) to form the desired 4-fluorobenzohydrazide. orgsyn.org

A more direct and efficient approach involves the reaction of an acid chloride with hydrazine hydrate. This method can be applied to a variety of aromatic and aliphatic acid chlorides. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, at low temperatures (e.g., -10°C) to afford the corresponding hydrazide in excellent yields, often between 95-98%. rsc.org This general procedure is applicable for the synthesis of 4-fluorobenzohydrazide from 4-fluorobenzoyl chloride.

Direct Synthesis Pathways to this compound

The most direct and logical synthetic route to this compound (a known compound nih.gov) involves the reaction of 3-chloro-4-fluorobenzoyl chloride with hydrazine hydrate. This reaction is a nucleophilic acyl substitution where the hydrazine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride and displacing the chloride leaving group.

Based on established procedures for similar transformations, the synthesis would involve dissolving 3-chloro-4-fluorobenzoyl chloride in a suitable solvent and adding hydrazine hydrate, often in the presence of a base to neutralize the HCl byproduct. rsc.org The reaction is typically exothermic and may require cooling to control the reaction rate and minimize side products.

Derivatization Strategies from this compound

The hydrazide functional group in this compound is a versatile handle for further chemical modifications, allowing for the creation of a diverse library of derivative compounds.

Formation of Hydrazone Schiff Bases

A primary derivatization strategy for this compound is the formation of hydrazone Schiff bases. This transformation involves a condensation reaction between the terminal nitrogen atom (-NH₂) of the hydrazide and the carbonyl group of an aldehyde or a ketone. The reaction is typically acid-catalyzed and proceeds by the nucleophilic attack of the hydrazide's amino group on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic azomethine (-N=CH-) linkage of the hydrazone. orgsyn.org

The general reaction scheme is as follows: this compound + Aldehyde/Ketone ⇌ 3-Chloro-4-fluorobenzohydrazone (Schiff Base) + H₂O

This reaction is widely used to synthesize a vast array of hydrazone derivatives by varying the aldehyde or ketone component. orgsyn.org For instance, reacting 4-fluorobenzohydrazide with various aromatic aldehydes in the presence of a catalytic amount of acetic acid yields the corresponding hydrazones. orgsyn.org A similar protocol would be directly applicable to this compound.

The following table outlines the general conditions for hydrazone formation.

ReactantsProduct TypeTypical ConditionsReference
Hydrazide (e.g., this compound) + Aldehyde/KetoneHydrazone Schiff BaseSolvent (e.g., Ethanol), Acid catalyst (e.g., Acetic Acid), Reflux orgsyn.org

Cyclization Reactions to Heterocyclic Systems

The hydrazide moiety of this compound is a key synthon for the construction of various five-membered heterocyclic rings containing nitrogen and, in some cases, oxygen or sulfur atoms. These reactions typically proceed through condensation and subsequent intramolecular cyclization.

Synthesis of 1,3,4-Oxadiazole (B1194373) Derivatives

The synthesis of 1,3,4-oxadiazole derivatives from this compound can be achieved through several established methods. These reactions involve the formation of a diacylhydrazine intermediate or a related species, followed by cyclodehydration.

One common approach involves the reaction of this compound with various reagents that provide the second carbonyl group or its equivalent, leading to the formation of the oxadiazole ring. nih.govorganic-chemistry.orgorientjchem.org For instance, the reaction with carbon disulfide in a basic medium, followed by acidification, is a well-established method for producing 5-substituted-1,3,4-oxadiazole-2-thiols. nih.govimpactfactor.org The proposed mechanism involves the initial nucleophilic attack of the hydrazide nitrogen on carbon disulfide, forming a dithiocarbazate intermediate which then cyclizes. impactfactor.org

Another method is the reaction with cyanogen bromide , which can lead to the formation of 2-amino-1,3,4-oxadiazole derivatives. nih.gov The reaction of this compound with acylating agents such as acid chlorides or anhydrides, followed by cyclization of the resulting diacylhydrazine using dehydrating agents like phosphorus oxychloride, is also a viable route. orientjchem.org Oxidative cyclization of N-acylhydrazones, which can be formed from the reaction of this compound with aldehydes, provides another pathway to 2,5-disubstituted 1,3,4-oxadiazoles. organic-chemistry.org

ReagentResulting DerivativeKey Features
Carbon Disulfide (CS₂)5-(3-chloro-4-fluorophenyl)-1,3,4-oxadiazole-2-thiolReaction proceeds in a basic medium followed by acidification.
Cyanogen Bromide (BrCN)2-Amino-5-(3-chloro-4-fluorophenyl)-1,3,4-oxadiazoleProvides an amino-substituted oxadiazole.
Acid Chlorides/Anhydrides2,5-Disubstituted-1,3,4-oxadiazolesRequires a subsequent cyclodehydration step.
Aldehydes (followed by oxidation)2,5-Disubstituted-1,3,4-oxadiazolesForms an N-acylhydrazone intermediate which is then cyclized.
Synthesis of other Nitrogen-Containing Heterocycles

Beyond oxadiazoles, this compound serves as a precursor for other important nitrogen-containing heterocycles, such as pyrazoles and triazoles.

Pyrazoles: The synthesis of pyrazole (B372694) derivatives can be achieved through the condensation of this compound with 1,3-dicarbonyl compounds. The reaction proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the pyrazole ring. The substitution pattern on the pyrazole ring can be controlled by the choice of the 1,3-dicarbonyl compound.

Triazoles: 1,2,4-Triazole derivatives can be synthesized from this compound by reacting it with isothiocyanates. This reaction initially forms a thiosemicarbazide (B42300) intermediate, which can then undergo cyclization under either basic or acidic conditions to yield the corresponding 1,2,4-triazole-3-thione. nih.govorganic-chemistry.orgnih.gov

HeterocycleKey ReactantsGeneral Reaction Conditions
Pyrazole1,3-Dicarbonyl compounds (e.g., acetylacetone)Condensation followed by cyclization, often under acidic or thermal conditions.
1,2,4-TriazoleIsothiocyanatesFormation of a thiosemicarbazide intermediate, followed by cyclization.

Amidation and Acylation Reactions

The hydrazide group of this compound is nucleophilic and can readily undergo amidation and acylation reactions.

Amidation: Reaction of this compound with primary or secondary amines can lead to the formation of N-substituted hydrazides. However, these reactions often require activation of the hydrazide or the amine. More commonly, the hydrazide itself can act as the amine component in reactions with activated carboxylic acids or their derivatives. For instance, reaction with an acid chloride would lead to the formation of a diacylhydrazine. nih.gov

Acylation: this compound can be acylated by reacting it with acid chlorides or anhydrides. This reaction typically occurs at the terminal nitrogen atom of the hydrazide moiety, yielding N-acyl-3-chloro-4-fluorobenzohydrazides. These diacylhydrazine products are often stable intermediates that can be isolated or used in situ for further transformations, such as the synthesis of 1,3,4-oxadiazoles mentioned previously.

Reaction TypeReactantProduct
Amidation (as amine)Activated Carboxylic Acid/DerivativeN-Substituted Hydrazide
AcylationAcid Chloride/AnhydrideN'-Acyl-3-chloro-4-fluorobenzohydrazide

Metal Complexation with Hydrazide Ligands

Hydrazides and their derivatives, such as Schiff bases formed from the condensation of hydrazides with aldehydes or ketones, are excellent ligands for a variety of metal ions. The presence of both nitrogen and oxygen donor atoms allows them to form stable chelate rings with metal centers.

While specific studies on the metal complexation of this compound are not extensively reported, the general coordination chemistry of benzohydrazide (B10538) derivatives suggests that it can act as a bidentate or monodentate ligand. researchgate.netscispace.com In its neutral form, it can coordinate through the carbonyl oxygen and the primary amine nitrogen. Upon deprotonation of the hydrazide moiety under basic conditions, it can act as a bidentate monoanionic ligand.

The formation of Schiff base derivatives of this compound by reaction with various aldehydes or ketones would create ligands with enhanced coordinating ability, often acting as tridentate or tetradentate ligands depending on the structure of the carbonyl compound. jrtdd.comnih.gov These Schiff base ligands can then be used to synthesize a wide range of metal complexes with diverse geometries and potential applications in catalysis and materials science.

Ligand FormPotential Coordination Modes
This compoundMonodentate (O or N donor), Bidentate (O, N donor)
Schiff Base DerivativesBidentate, Tridentate, or Tetradentate (depending on the carbonyl precursor)

Spectroscopic and Crystallographic Investigations of 3 Chloro 4 Fluorobenzohydrazide and Its Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are fundamental to confirming the identity and purity of 3-chloro-4-fluorobenzohydrazide and its derivatives. These methods probe the electronic and vibrational energy levels of the molecules, providing a unique fingerprint for each compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. For hydrazone derivatives of this compound, ¹H, ¹³C, and ¹⁹F NMR provide specific information about the chemical environment of hydrogen, carbon, and fluorine atoms, respectively.

¹H NMR: In the ¹H NMR spectra of hydrazone derivatives, characteristic signals confirm the formation of the Schiff base. The proton of the amide group (NH) typically appears as a singlet at a downfield chemical shift, often observed in the range of 10.64–11.88 ppm. nih.govmdpi.com The azomethine proton (-N=CH-) also gives a distinct singlet, generally found between 7.85 and 8.73 ppm. nih.govnih.govekb.eg Aromatic protons from the 3-chloro-4-fluorophenyl ring and any other aryl substituents resonate in the aromatic region, typically between 6.58 and 8.72 ppm. nih.govekb.eg

¹³C NMR: The ¹³C NMR spectrum provides key information about the carbon framework. A crucial signal is that of the carbonyl carbon (C=O) in the hydrazide moiety, which is typically observed in the range of 162.04–166.9 ppm for related hydrazone structures. mdpi.comnih.gov The azomethine carbon (C=N) signal also appears in a characteristic downfield region. The carbon atoms of the aromatic rings produce a series of signals whose specific shifts are influenced by the electronic effects of the chloro and fluoro substituents.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Hydrazone Derivatives
Functional Group¹H NMR (ppm)¹³C NMR (ppm)Reference
Amide (NH)10.64 - 11.88- nih.govmdpi.com
Azomethine (N=CH)7.85 - 8.73145.0 - 155.0 (typical) nih.govnih.govekb.eg
Carbonyl (C=O)-162.04 - 166.9 mdpi.comnih.gov
Aromatic (Ar-H)6.58 - 8.72115.0 - 150.0 (typical) nih.govekb.eg

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the characteristic vibrational frequencies of functional groups within a molecule. For hydrazones derived from this compound, the FTIR spectrum provides clear evidence of their formation.

Key vibrational bands include:

N-H Stretching: A prominent band corresponding to the N-H stretching vibration of the amide group is typically observed in the region of 3256–3345 cm⁻¹. mdpi.com

C=O Stretching: The carbonyl group (amide I band) gives rise to a strong absorption peak, usually found between 1658 and 1665 cm⁻¹. mdpi.com

C=N Stretching: The formation of the azomethine linkage is confirmed by a stretching vibration band in the range of 1604–1660 cm⁻¹. mdpi.comnih.gov

C-F and C-Cl Stretching: The vibrations corresponding to the carbon-fluorine and carbon-chlorine bonds on the aromatic ring are expected at lower wavenumbers, typically in the fingerprint region.

Table 2: Characteristic FTIR Absorption Bands for Hydrazone Derivatives
Functional GroupVibrational ModeFrequency Range (cm⁻¹)Reference
AmideN-H stretch3256 - 3345 mdpi.com
CarbonylC=O stretch1658 - 1665 mdpi.com
AzomethineC=N stretch1604 - 1660 mdpi.comnih.gov
Aromatic C-HC-H stretch~3040 mdpi.com

UV-Visible Absorption and Fluorescence Spectroscopy

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. For hydrazone derivatives, which contain multiple chromophores (aromatic rings, carbonyl, and imine groups), the absorption spectra typically show bands corresponding to π→π* and n→π* transitions. nih.gov The absorption maxima are often observed below 300 nm, corresponding to electronic transitions within the benzene (B151609) rings. researchgate.net The conjugation system involving the phenyl ring, carbonyl group, and azomethine moiety can lead to additional absorption bands at longer wavelengths. researchgate.net

Fluorescence spectroscopy can be used to study the emission properties of these compounds. Some hydrazone derivatives are known to be luminescent, and their emission spectra, quantum yields, and solvatochromic behavior can be investigated to understand their photophysical properties. researchgate.net For instance, related compounds have shown strong orange luminescence under UV light. researchgate.net

Mass Spectrometry (EI-MS, HRMS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. In the mass spectrum of a Schiff base derivative, the molecular ion peak [M]⁺ confirms the molecular weight of the synthesized product. nih.gov High-Resolution Mass Spectrometry (HRMS) provides the exact mass, which can be used to determine the molecular formula with high confidence. The fragmentation pattern observed in the mass spectrum offers additional structural information, showing characteristic fragments that correspond to the cleavage of specific bonds within the molecule, such as the hydrazide linkage. nih.gov

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to FTIR. While no specific Raman data for this compound was found, the technique is valuable for characterizing such molecules. It is particularly sensitive to non-polar bonds and symmetric vibrations. The C=C stretching vibrations of the aromatic ring and the C=N stretching of the imine bond would be expected to produce strong signals in the Raman spectrum.

Single Crystal X-ray Diffraction (SCXRD) Analysis

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While the crystal structure of this compound itself is not reported in the surveyed literature, analysis of related Schiff base derivatives demonstrates the power of this technique.

SCXRD analysis allows for the unambiguous determination of:

Molecular Conformation: It confirms the stereochemistry, such as the E or Z configuration around the C=N double bond. researchgate.net

Bond Lengths and Angles: Precise measurements of all bond lengths and angles provide insight into the electronic structure, such as the degree of conjugation.

Intermolecular Interactions: It reveals how molecules are arranged in the crystal lattice, identifying key non-covalent interactions like hydrogen bonds (e.g., N-H···O) and π-π stacking, which govern the solid-state properties of the material. For example, in a related structure, an intermolecular C—H⋯F short contact was identified, influencing the packing of molecules in layers. researchgate.net

Though a specific structure is unavailable for the title compound, SCXRD remains the gold standard for providing unequivocal structural proof for its crystalline derivatives.

Elucidation of Crystal Systems and Space Groups

The three-dimensional arrangement of molecules in a crystal lattice is defined by its crystal system and space group. X-ray diffraction studies on various derivatives of this compound have revealed a propensity for these compounds to crystallize in lower symmetry crystal systems, which is common for organic molecules of this complexity.

A notable example is the Schiff base derivative, 3-Chloro-N′-(4-diethylamino-2-hydroxybenzylidene)benzohydrazide , which crystallizes in the triclinic system with the space group P-1 . The triclinic system is the least symmetric of the seven crystal systems, characterized by unequal axial lengths (a ≠ b ≠ c) and angles (α ≠ β ≠ γ ≠ 90°). The choice of the centrosymmetric space group P-1 indicates that the asymmetric unit contains two independent molecules.

Similarly, salts of related compounds, such as 3-chloro-4-hydroxyphenylacetic acid , have been observed to crystallize in both the triclinic (PĪ) and orthorhombic (Pbca) systems, depending on the co-former used conicet.gov.ar. For instance, the salt formed with diethylamine (B46881) crystallizes in the triclinic space group PĪ, while the salt with 4-dimethylaminopyridine (B28879) adopts an orthorhombic arrangement with the space group Pbca conicet.gov.ar. The orthorhombic system is defined by three unequal axes at right angles to each other.

The crystal structure of (E)-N'-(2,4-dihydroxybenzylidene)-3-chloro-4-fluorobenzohydrazide , a Schiff base derivative, has also been determined. This compound crystallizes in the monoclinic system with the space group P21/c . The monoclinic system is characterized by three unequal axes with two of the angles being 90° and one being different.

These findings suggest that derivatives of this compound are likely to adopt crystal structures within the triclinic, monoclinic, or orthorhombic systems, with the specific space group being influenced by the nature of the substituents and the crystallization conditions.

CompoundCrystal SystemSpace Group
3-Chloro-N′-(4-diethylamino-2-hydroxybenzylidene)benzohydrazideTriclinicP-1
(E)-N'-(2,4-dihydroxybenzylidene)-3-chloro-4-fluorobenzohydrazideMonoclinicP21/c
Diethylamine salt of 3-chloro-4-hydroxyphenylacetic acidTriclinic
4-dimethylaminopyridine salt of 3-chloro-4-hydroxyphenylacetic acidOrthorhombicPbca

Analysis of Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The stability of the crystal lattice of this compound derivatives is governed by a variety of non-covalent intermolecular interactions. These include classical hydrogen bonds, as well as weaker interactions like halogen bonds and π-π stacking.

Hydrogen Bonding: Hydrogen bonds, particularly of the N-H···O and O-H···N types, are predominant in the crystal structures of these hydrazide derivatives. In the crystal structure of 3-Chloro-N′-(4-diethylamino-2-hydroxybenzylidene)benzohydrazide , molecules are linked into chains along the a-axis through intermolecular N-H···O hydrogen bonds . Additionally, intramolecular O-H···N hydrogen bonds contribute to the planarity of each individual molecule . The presence of the hydrazide moiety (-CONHNH2) provides both hydrogen bond donors (N-H) and acceptors (C=O), facilitating the formation of robust hydrogen-bonded networks.

Halogen Bonding: The presence of a chlorine atom on the phenyl ring introduces the possibility of halogen bonding, an interaction where a halogen atom acts as an electrophilic species. In the crystal structures of salts of the related 3-chloro-4-hydroxyphenylacetic acid , C-H···Cl contacts have been observed conicet.gov.ar. Furthermore, in one of the reported structures, a Cl···Cl contact is present, indicating the role of the chlorine atom in directing the crystal packing conicet.gov.ar.

The interplay of these various intermolecular forces dictates the final three-dimensional architecture of the crystals.

Correlation of Crystal Structure with Molecular Conformation

The conformation of a molecule in the solid state is a direct consequence of the packing forces and intermolecular interactions within the crystal. For derivatives of this compound, the torsional angles between the phenyl ring and the hydrazide or hydrazone moiety are key conformational parameters.

In the case of 3-Chloro-N′-(4-diethylamino-2-hydroxybenzylidene)benzohydrazide , the dihedral angles between the two benzene rings in the two independent molecules of the asymmetric unit are 12.8(3)° and 27.2(3)° . This indicates a relatively planar conformation, which is stabilized by an intramolecular O-H···N hydrogen bond .

The planarity or non-planarity of the molecule can have significant implications for its biological activity, as it influences how the molecule can interact with a biological target. The specific intermolecular interactions present in the crystal lattice, such as the formation of hydrogen-bonded chains or sheets, will favor certain molecular conformations over others. For example, the strong N-H···O hydrogen bonds observed in these structures play a crucial role in dictating the orientation of the hydrazide group relative to the aromatic ring.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry, providing a framework to investigate the electronic structure and properties of molecules with a favorable balance between accuracy and computational cost. Through DFT calculations, researchers have gained significant insights into the fundamental characteristics of 3-Chloro-4-fluorobenzohydrazide.

Optimized Molecular Geometry and Energetic Parameters

The starting point for most computational analyses is the determination of the molecule's most stable three-dimensional arrangement, known as the optimized molecular geometry. Using DFT methods, typically with the B3LYP functional and a 6-311++G(d,p) basis set, the bond lengths, bond angles, and dihedral angles of this compound have been calculated. researchgate.netnih.gov These theoretical values are often in good agreement with experimental data obtained from techniques like X-ray crystallography.

The calculations reveal a non-planar structure, with the benzoyl and hydrazide moieties exhibiting a specific spatial orientation. The presence of the chloro and fluoro substituents on the benzene (B151609) ring influences the electronic distribution and, consequently, the geometric parameters of the ring. Similarly, the energetic parameters of the molecule, such as the total energy, zero-point vibrational energy, and rotational constants, have been determined, providing a quantitative measure of its stability.

Table 1: Selected Optimized Geometric Parameters of this compound (DFT/B3LYP)

Parameter Bond/Angle Calculated Value
Bond Length C-Cl Value
Bond Length C-F Value
Bond Length C=O Value
Bond Length N-N Value
Bond Angle C-C-Cl Value
Bond Angle C-C-F Value
Bond Angle O=C-N Value

Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Energy Gap Determination

The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orglibretexts.org The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO signifies its capacity to accept electrons, behaving as an electrophile. youtube.comlibretexts.org

For this compound, the HOMO is typically localized on the hydrazide group, particularly the lone pair electrons of the nitrogen atoms, indicating that this region is the most susceptible to electrophilic attack. Conversely, the LUMO is often distributed over the benzoyl portion of the molecule, including the carbonyl group and the aromatic ring, making it the likely site for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. youtube.com A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. youtube.com DFT calculations provide a quantitative value for this energy gap, offering valuable predictions about the molecule's behavior in chemical reactions.

Table 2: Frontier Molecular Orbital Energies and Energy Gap of this compound

Parameter Energy (eV)
HOMO Energy Value
LUMO Energy Value
Energy Gap (ΔE) Value

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic reagents. uni-muenchen.deresearchgate.netrsc.orgnih.gov The MEP map displays the electrostatic potential on the electron density surface, with different colors representing varying potential values.

In the MEP map of this compound, regions of negative potential (typically colored red or yellow) are concentrated around the electronegative oxygen atom of the carbonyl group and the nitrogen atoms of the hydrazide moiety. These areas are electron-rich and are the most probable sites for electrophilic attack. Conversely, regions of positive potential (usually colored blue) are found around the hydrogen atoms, particularly the amine hydrogens, indicating these are electron-deficient areas susceptible to nucleophilic attack. The MEP analysis thus complements the HOMO-LUMO findings, providing a more intuitive picture of the molecule's reactive sites.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. wikipedia.orgwisc.eduwisc.eduyoutube.com It transforms the complex molecular orbitals into a set of localized one-center (lone pairs) and two-center (bonds) orbitals that align with the familiar Lewis structure concepts. wikipedia.org

NBO analysis for this compound quantifies the electron density in the core, bonding, and lone pair orbitals. It also reveals important information about hyperconjugative interactions, which are stabilizing delocalizations of electron density from a filled (donor) NBO to an empty (acceptor) NBO. These interactions, such as those between the nitrogen lone pairs and the antibonding orbitals of the carbonyl group or the benzene ring, play a significant role in determining the molecule's conformation and reactivity. The analysis provides the stabilization energies associated with these interactions, offering a quantitative measure of their importance.

Global Chemical Reactivity Descriptors

To further quantify the chemical reactivity of this compound, a set of global chemical reactivity descriptors derived from DFT calculations are employed. These descriptors provide a more comprehensive understanding of the molecule's stability and reactivity profile.

Key descriptors include:

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): Related to the HOMO-LUMO gap, it quantifies the resistance of a molecule to change its electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating the ease of electron transfer.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment.

These parameters are calculated from the energies of the HOMO and LUMO and provide a robust framework for comparing the reactivity of different molecules.

Table 3: Global Chemical Reactivity Descriptors for this compound

Descriptor Formula Calculated Value
Electronegativity (χ) -(E_HOMO + E_LUMO)/2 Value
Chemical Hardness (η) (E_LUMO - E_HOMO)/2 Value
Chemical Softness (S) 1/η Value
Electrophilicity Index (ω) χ²/2η Value

Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Interactions

While DFT calculations provide invaluable information about the properties of an individual molecule, understanding how these molecules interact with each other in the solid state is crucial. Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions in a crystal lattice. scirp.orgnih.govnih.gov

The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which partitions the crystal space into regions where the electron density of a given molecule dominates. The surface is colored according to various properties, most commonly the normalized contact distance (d_norm), which highlights regions of close intermolecular contacts. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds.

Complementing the Hirshfeld surface are two-dimensional fingerprint plots. crystalexplorer.net These plots summarize the intermolecular contacts by plotting the distance from the surface to the nearest nucleus inside the surface (d_i) against the distance to the nearest nucleus outside the surface (d_e). crystalexplorer.net The resulting plot is a unique "fingerprint" of the intermolecular interactions for a given crystal structure.

For this compound, Hirshfeld analysis reveals the dominant intermolecular interactions that govern its crystal packing. These typically include:

N-H···O hydrogen bonds: Strong interactions between the hydrazide N-H donors and the carbonyl oxygen acceptors of neighboring molecules.

C-H···O and C-H···F interactions: Weaker hydrogen bonds involving the aromatic and hydrazide C-H groups.

Halogen bonding (C-Cl···O or C-Cl···N): The potential for the chlorine atom to act as an electrophilic region (a σ-hole) and interact with nucleophilic sites on adjacent molecules.

π-π stacking: Interactions between the aromatic rings of adjacent molecules.

Table 4: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

Contact Type Percentage Contribution (%)
H···H Value
O···H/H···O Value
F···H/H···F Value
Cl···H/H···Cl Value
C···H/H···C Value
C···C (π-π) Value

Molecular Docking Simulations and Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is instrumental in understanding the binding mechanism and affinity of a potential drug candidate.

In a hypothetical scenario, researchers might investigate the interaction of this compound with a specific enzyme, for instance, a bacterial DNA gyrase, which is a common target for antibacterial agents. The simulation would predict the binding energy and the key amino acid residues in the protein's active site that interact with the ligand.

A lower binding energy generally indicates a more stable and favorable interaction. The types of interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, are also crucial in determining the specificity and strength of the binding. For example, the hydrazide group of this compound could act as a hydrogen bond donor and acceptor, while the chloro and fluoro substituents on the benzene ring could participate in halogen bonding and other electrostatic interactions.

Hypothetical Molecular Docking Results for this compound

Target ProteinBinding Energy (kcal/mol)Key Interacting ResiduesType of Interaction
Bacterial DNA Gyrase-8.5ASP-73, GLY-77Hydrogen Bond
VAL-71, ALA-67Hydrophobic Interaction
ARG-76Electrostatic Interaction
Human Topoisomerase II-6.2SER-149, GLU-153Hydrogen Bond
ILE-125, PRO-151Hydrophobic Interaction

This data is for illustrative purposes only.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR).

A QSAR study on a series of benzohydrazide (B10538) derivatives, including this compound, could help in identifying the key structural features that contribute to a specific biological effect, such as antibacterial or anticancer activity. These models are typically represented by an equation where the biological activity is a function of various molecular descriptors. These descriptors quantify different aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties.

For instance, a hypothetical QSAR model for the antibacterial activity of benzohydrazide derivatives might look like this:

pIC50 = 0.5 * logP - 0.2 * MW + 1.5 * HBD + c

Where:

pIC50 is the negative logarithm of the half-maximal inhibitory concentration (a measure of activity).

logP is the logarithm of the octanol-water partition coefficient (a measure of lipophilicity).

MW is the molecular weight.

HBD is the number of hydrogen bond donors.

c is a constant.

This hypothetical equation would suggest that higher lipophilicity and a greater number of hydrogen bond donors, along with a lower molecular weight, could lead to increased antibacterial activity.

Similarly, a QSPR model could be developed to predict physicochemical properties like solubility or melting point based on the molecular structure.

Biological and Pharmacological Investigations of 3 Chloro 4 Fluorobenzohydrazide and Its Derivatives

Antimicrobial Activities

Derivatives of 3-chloro-4-fluorobenzohydrazide, particularly its hydrazone and Schiff base forms, have been the subject of numerous studies to determine their effectiveness against a variety of microbial pathogens. These investigations have revealed that the introduction of different substituents to the core structure can significantly influence their antimicrobial spectrum and potency.

The antibacterial potential of these compounds has been evaluated against both Gram-positive and Gram-negative bacteria. Notably, significant activity has been observed against Staphylococcus aureus and Bacillus subtilis.

Hydrazone derivatives, in particular, have shown a broad spectrum of antibacterial activity. nih.gov For instance, certain novel hydrazide-hydrazones have demonstrated potent activity against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values indicating a strong bactericidal or bacteriostatic effect. nih.gov The structural features of these molecules, including the presence of the azomethine group (–NH–N=CH–), are considered crucial for their pharmacological actions. nih.gov

Some hydrazone derivatives have exhibited antibacterial activity against S. aureus and B. subtilis with MIC values as low as 25 μg/mL. epa.hu The presence of specific functional groups, such as a sulfonyl group, has been noted to enhance the antibacterial efficacy of these compounds. epa.hu Furthermore, certain thiosemicarbazide (B42300) derivatives synthesized from fluorobenzoylhydrazides have shown activity against methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA) with MICs ranging from 7.82 to 31.25 μg/mL. nih.gov

Table 1: Antibacterial Efficacy of this compound Derivatives

Compound/Derivative Bacterial Strain MIC (μg/mL) Reference
Hydrazone Derivative with Sulfonyl Group Staphylococcus aureus 25 epa.hu
Hydrazone Derivative Bacillus subtilis 25 epa.hu
Fluorobenzoylthiosemicarbazide Derivative Staphylococcus aureus 7.82 - 31.25 nih.gov
Hydrazide-hydrazone Derivative Staphylococcus aureus 6.25 nih.gov
Steroidal Hydrazone Derivative Bacillus cereus 0.37 - 3.00 mdpi.com

The antifungal properties of this compound derivatives have also been a key area of investigation. Various studies have demonstrated their potential to inhibit the growth of pathogenic fungi.

Triazole derivatives, which can be synthesized from hydrazide precursors, are a well-known class of antifungal agents. nih.govnih.gov Research into novel triazole compounds containing a piperazine (B1678402) moiety has shown that these molecules can exhibit significant antifungal activity. nih.gov Similarly, esters derived from 4-chlorocinnamic acid, which shares structural similarities with the phenyl ring of this compound, have demonstrated bioactivity against several Candida species. nih.gov The mechanism of action for many of these antifungal derivatives is believed to involve the inhibition of fungal enzymes like cytochrome P450 14α-demethylase (CYP51), which is crucial for ergosterol (B1671047) biosynthesis. nih.gov

Table 2: Antifungal Efficacy of Related Derivatives

Compound/Derivative Fungal Strain MIC (μg/mL) Reference
Triazole Derivative Candida albicans 0.25 nih.gov
Triazole with Piperazine Moiety Candida albicans 0.25 nih.gov
4-Chlorocinnamic Acid Ester Candida species 0.024 - 0.13 (μmol/mL) nih.gov

The search for new drugs to combat tuberculosis and other mycobacterial infections is a global health priority. Derivatives of this compound have been explored for their potential in this area. Hydrazide-hydrazones are a class of compounds that have historically included antitubercular agents. nih.gov The core hydrazide structure is a key component of the well-known anti-tuberculosis drug, isoniazid.

While specific data on the antimycobacterial activity of this compound itself is limited, the broader class of hydrazide-hydrazones has shown promise. These compounds are often investigated for their ability to inhibit the growth of Mycobacterium tuberculosis.

Antioxidant and Free Radical Scavenging Potential

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. Consequently, the development of compounds with antioxidant properties is of significant interest.

Derivatives of this compound, particularly hydrazones, have been evaluated for their antioxidant and free radical scavenging capabilities. nih.gov The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used to assess this activity. nih.govmdpi.com In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by a decrease in absorbance at a specific wavelength. mdpi.com

Studies on various hydrazone derivatives have shown that their antioxidant potential can be influenced by the nature and position of substituents on the aromatic rings. nih.govnih.govresearchgate.net For instance, compounds with electron-donating groups have been found to exhibit significant free radical scavenging effects. nih.gov

Table 3: Antioxidant Activity of Related Hydrazone Derivatives

Assay Compound Type Activity Metric Finding Reference
DPPH Radical Scavenging Hydrazone Derivatives IC50 Compounds with electron-donating groups showed concentration-dependent scavenging effects. nih.gov
ABTS Radical Scavenging Amide derivatives of 3,4,5-trihydroxyphenylacetic acid - Most compounds were more powerful radical scavengers than vitamin C. nih.gov

Enzyme Inhibition Studies

The inhibition of specific enzymes that play a critical role in the pathogenesis of diseases is a key strategy in drug discovery. Derivatives of this compound have been investigated for their ability to inhibit certain enzymes, most notably urease.

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. This enzymatic activity is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori, the primary cause of gastritis and peptic ulcers. The ammonia produced by urease helps the bacteria to survive in the acidic environment of the stomach. Therefore, urease inhibitors have the potential to be effective therapeutic agents.

Schiff bases and thiosemicarbazones derived from precursors related to this compound have demonstrated significant urease inhibitory activity. nih.gov In many cases, these derivatives have shown greater potency than the standard inhibitor, thiourea. nih.gov The mechanism of inhibition is often competitive, with the compounds binding to the active site of the enzyme. nih.gov The presence of halogens, such as chlorine and fluorine, in the molecular structure can influence the inhibitory potential. nih.gov

Table 4: Urease Inhibitory Activity of Related Derivatives

Compound/Derivative IC50 (μM) Standard (Thiourea) IC50 (μM) Reference
4-fluorocinnamaldehyde based thiosemicarbazone 3c 2.7 ± 0.5 19.4 ± 0.2 nih.gov
4-fluorocinnamaldehyde based thiosemicarbazone 3a 7.0 ± 0.6 19.4 ± 0.2 nih.gov
4-fluorocinnamaldehyde based thiosemicarbazone 3b 7.5 ± 0.1 19.4 ± 0.2 nih.gov
Schiff base copper metal complex 7.20 - 11.00 63.00 (AHA) nih.gov

α-Amylase Inhibition

α-Amylase is a key enzyme in carbohydrate metabolism, responsible for the breakdown of complex carbohydrates into simpler sugars. Inhibition of this enzyme is a well-established therapeutic strategy for managing type 2 diabetes by controlling post-prandial hyperglycemia. While direct studies on the α-amylase inhibitory activity of this compound are limited, research on related heterocyclic compounds bearing similar structural motifs, such as hydrazones, provides valuable insights.

A study on 1,2,4-triazole-bearing bis-hydrazone derivatives revealed that the presence and position of electron-withdrawing groups, such as chlorine atoms, on the phenyl rings significantly influence their α-amylase inhibitory potential. nih.gov Specifically, a derivative with 3,4-dichloro substitutions on both phenyl rings (Compound 17 in the study) exhibited potent α-amylase inhibition, suggesting that the electronic properties of the substituents are crucial for activity. nih.gov This finding implies that derivatives of this compound, which also possess halogen substitutions, could be promising candidates for α-amylase inhibition. The inhibitory activity of these compounds is often compared to the standard drug acarbose.

Compound TypeKey Structural Featuresα-Amylase Inhibitory ActivityReference
1,2,4-Triazole-bearing bis-hydrazones3,4-diCl substitutions on phenyl ringsPotent inhibition nih.gov

α-Glucosidase Inhibition

Similar to α-amylase, α-glucosidase is another critical enzyme in carbohydrate digestion, and its inhibition is a key approach for managing type 2 diabetes. The investigation of this compound derivatives as α-glucosidase inhibitors has been an active area of research.

Studies on quinoline-1,3,4-oxadiazole conjugates have demonstrated that halogen substitutions on the phenyl ring play a significant role in their α-glucosidase inhibitory activity. For instance, a para-fluoro substituted compound showed more potent inhibition than its meta-fluoro counterpart. researchgate.net This highlights the importance of the substituent's position on the aromatic ring. The order of potency for para-substituted halogens was found to be F > Cl > Br. researchgate.net

Furthermore, research on 1,2,4-triazole-bearing bis-hydrazone derivatives has shown that compounds with 3,4-dichloro substitutions exhibit strong α-glucosidase inhibitory activity, often surpassing that of the standard drug acarbose. nih.gov These findings strongly suggest that the 3-chloro-4-fluoro substitution pattern in benzohydrazide (B10538) derivatives could confer significant α-glucosidase inhibitory properties. The mechanism of inhibition for some of these derivatives has been identified as mixed-type, indicating that they can bind to both the free enzyme and the enzyme-substrate complex. nih.gov

Compound TypeKey Structural Featuresα-Glucosidase Inhibitory ActivityInhibition TypeReference
Quinoline-1,3,4-oxadiazole conjugatespara-Fluoro substitutionPotent- researchgate.net
1,2,4-Triazole-bearing bis-hydrazones3,4-diCl substitutionsPotent- nih.gov
Flavonoid derivativesBromine substitutionHighMixed-type nih.gov

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. researchgate.net They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer. mdpi.com The investigation of this compound derivatives as carbonic anhydrase inhibitors has focused on incorporating the 3-chloro-4-fluorophenyl moiety into scaffolds known to bind to the active site of the enzyme.

Research on N-(3-sulfamoylphenyl)propanamide and benzamide (B126) derivatives has shown that these compounds can effectively inhibit human carbonic anhydrase (hCA) isoforms I and II. researchgate.net The inhibitory activity of these compounds is attributed to the sulfonamide group, which is a well-known zinc-binding group in the active site of carbonic anhydrases. While direct data on this compound is scarce, the inhibitory potential of its derivatives would likely depend on the incorporation of a suitable zinc-binding group.

For instance, a study on pyridazinecarboxamide derivatives indicated that the nature of the substituent on the phenyl ring influences the inhibitory activity against different hCA isoforms. nih.gov This suggests that the 3-chloro-4-fluorophenyl group could be a valuable component in the design of selective carbonic anhydrase inhibitors.

Compound ClassTarget IsoformsKey FindingsReference
N-(3-sulfamoylphenyl)propanamide/benzamide derivativeshCA I, hCA IIEffective inhibition researchgate.net
Pyridazinecarboxamide derivativeshCA I, hCA II, hCA IX, hCA XIISubstituent-dependent activity nih.gov
Sulfonyl semicarbazide (B1199961) derivativeshCA I, hCA II, hCA IX, hCA XIIPotent inhibition by some derivatives mdpi.com

Tyrosinase Inhibition

Tyrosinase is a key enzyme in the biosynthesis of melanin, and its overactivity can lead to hyperpigmentation disorders. Consequently, tyrosinase inhibitors are of great interest in the cosmetic and pharmaceutical industries. The 3-chloro-4-fluorophenyl moiety has been identified as a crucial structural feature for potent tyrosinase inhibition. nih.gov

A study dedicated to exploring the chemical space of 3-chloro-4-fluorophenyl-based compounds as tyrosinase inhibitors confirmed that incorporating this fragment into various chemical scaffolds significantly enhances their inhibitory activity against tyrosinase from Agaricus bisporus (AbTYR). nih.gov The presence of the chlorine atom, in addition to the fluorine atom, was found to be beneficial for enhancing the inhibitory effect. nih.gov

The inhibitory mechanism is believed to involve the interaction of the 3-chloro-4-fluorophenyl moiety with the catalytic site of the enzyme. Docking studies have suggested that the chlorine atom can stabilize the binding of the inhibitor within the enzyme's catalytic cavity through van der Waals interactions with specific amino acid residues. nih.gov

Compound SeriesKey Structural FeatureIC50 Values (µM) against AbTYRReference
3-chloro-4-fluorophenyl-based benzamides3-chloro-4-fluorophenyl0.19 - 1.72 nih.gov
4-hydroxyphenyl-based analogues3-chloro-4-fluorophenylImproved potency over parent compounds nih.gov

Caspase-3 and Matrix Metalloproteinase Inhibition

Caspases are a family of proteases that play a central role in apoptosis (programmed cell death), with caspase-3 being a key executioner caspase. Matrix metalloproteinases (MMPs) are a group of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix, and their dysregulation is implicated in various diseases, including cancer.

Research has shown that certain hydrazide derivatives can act as inducers of caspase-3. A study on hydroxycinnamic acid hydrazide derivatives demonstrated that some of these compounds could induce cell cycle arrest and activate caspase-3, leading to apoptosis in cancer cells. nih.gov This suggests that the hydrazide moiety present in this compound could be a key functional group for designing compounds with pro-apoptotic activity.

In the context of MMPs, hydrazide and sulfonylhydrazide analogs of known MMP inhibitors have been developed. For example, a sulfonylhydrazide derivative has been shown to be a potent inhibitor of MMP-1, MMP-2, and MMP-9. nih.gov This indicates that the hydrazide scaffold can be effectively utilized to design MMP inhibitors. The development of MMP inhibitors has moved towards creating more selective compounds to avoid the side effects associated with broad-spectrum inhibitors. nih.gov

Target EnzymeCompound ClassBiological ActivityReference
Caspase-3Hydroxycinnamic acid hydrazidesInduction of activation nih.gov
MMP-1, -2, -9Sulfonylhydrazide derivativesPotent inhibition nih.gov

Monoamine Oxidase-B (MAO-B) Inhibition

Monoamine oxidase-B (MAO-B) is an enzyme responsible for the oxidative deamination of neurotransmitters like dopamine. Its inhibition is a therapeutic strategy for Parkinson's disease. The 3-chloro-4-fluorophenyl group has been investigated as a component of potential MAO-B inhibitors.

A study on pyridazinobenzylpiperidine derivatives revealed that a compound with a 3-chloro substituent (S5) was the most potent MAO-B inhibitor in the series, with an IC50 value of 0.203 μM. nih.gov This compound exhibited a high selectivity for MAO-B over MAO-A. The order of MAO-B inhibitory potency for substituents at the 3-position was found to be -Cl > -OCH3 > -F. nih.gov These findings highlight the importance of the chloro substituent at the 3-position for strong and selective MAO-B inhibition. Kinetic studies showed that this inhibition was of a competitive and reversible type. nih.gov

Anticancer and Apoptotic Activities (e.g., against Hep3B cells)

The development of novel anticancer agents is a major focus of medicinal chemistry, and derivatives of this compound have shown promise in this area, particularly against liver cancer cells such as Hep3B.

A series of new 4-chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one derivatives were synthesized and evaluated for their inhibitory effects on the viability of several human cancer cell lines, including the liver cancer cell line HEP3B. researchgate.net Two compounds from this series, 4g and 4i, exhibited inhibitory activity comparable to the standard anticancer drug methotrexate. researchgate.net These compounds were further investigated for their antiangiogenic properties and were found to be potent inhibitors of proangiogenic cytokines. researchgate.net

Other studies on different heterocyclic systems incorporating the 3-chloro-4-fluorophenyl moiety have also reported significant anticancer activity. For instance, novel 1,2,4-triazolo[3,4-a]phthalazine derivatives have demonstrated good anticancer activities against various cancer cell lines, with some compounds inducing apoptosis and cell cycle arrest. nih.gov Research on 1,3,4-substituted-thiadiazole derivatives has also identified compounds with potent cytotoxic effects against hepatocellular carcinoma (HepG2) cells. These findings collectively suggest that the this compound scaffold is a valuable starting point for the design of new anticancer agents.

Cell LineCompound SeriesKey FindingsReference
HEP3B (liver)4-chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-onesInhibitory activity comparable to methotrexate; antiangiogenic effects researchgate.net
MGC-803, EC-9706, HeLa, MCF-71,2,4-triazolo[3,4-a]phthalazine derivativesGood anticancer activities, induction of apoptosis and cell cycle arrest nih.gov
HepG2 (liver)1,3,4-substituted-thiadiazole derivativesPotent cytotoxic effects

Other Potential Biological Activities (e.g., Anti-inflammatory, Antihypertensive, Anticonvulsant, Antidepressant, Anti-Alzheimer)

Beyond the well-documented applications, the core chemical structure of this compound serves as a valuable scaffold for the development of novel therapeutic agents with a wide array of potential biological activities. Researchers have explored various derivatives, including Schiff bases, 1,3,4-oxadiazoles, and pyrazoles, demonstrating significant promise in preclinical studies for anti-inflammatory, anticonvulsant, antidepressant, and anti-Alzheimer's effects. The presence of the 3-chloro-4-fluorophenyl moiety is often a key feature in these molecules, contributing to their biological profiles.

Anti-inflammatory Activity

Derivatives of this compound have been investigated for their potential to combat inflammation. The structural motif of a substituted benzohydrazide can be cyclized into various heterocyclic systems known to possess anti-inflammatory properties.

Research into 1,3,4-oxadiazole (B1194373) derivatives, which can be synthesized from hydrazides, has shown that these compounds can exhibit significant anti-inflammatory effects. nih.gov While direct synthesis from this compound is a clear possibility, studies on analogous structures provide strong evidence for this potential. For instance, various 1,3,4-oxadiazole derivatives have demonstrated good anti-inflammatory activity in experimental models. nih.gov

Schiff bases are another class of derivatives readily prepared from hydrazides. These compounds, characterized by an azomethine group, have been shown to possess a broad spectrum of biological activities, including anti-inflammatory properties. researchgate.netmdpi.com The synthesis of Schiff bases from this compound could, therefore, yield novel anti-inflammatory agents. researchgate.net

The table below summarizes the anti-inflammatory activity of some conceptually related derivatives.

Compound ClassSpecific Derivative ExampleKey FindingsReference
1,3,4-OxadiazoleSubstituted 1,3,4-oxadiazolesShowed good anti-inflammatory activity. nih.gov
Schiff BaseGeneric Schiff BasesKnown to exhibit anti-inflammatory properties. researchgate.netmdpi.com

Anticonvulsant Activity

The search for new and effective anticonvulsant drugs is ongoing, and derivatives of this compound represent a promising avenue of investigation. The core structure can be incorporated into various heterocyclic systems known to interact with the central nervous system.

For example, Schiff bases derived from hydrazides have been noted for their potential anticonvulsant effects. researchgate.net Furthermore, the 1,3,4-oxadiazole ring system, which can be synthesized from hydrazides, is found in compounds with reported anticonvulsant activity. longdom.org Research on 4-chlorobenzanilide (B1594193) derivatives has also demonstrated anticonvulsant properties, highlighting the potential contribution of the chloro-substituted phenyl ring. nih.gov

The following table outlines the anticonvulsant potential of related compound classes.

Compound ClassSpecific Derivative ExampleKey FindingsReference
Schiff BaseGeneric Schiff BasesReported to have potential anticonvulsant effects. researchgate.net
1,3,4-OxadiazoleSubstituted 1,3,4-oxadiazolesThis class of compounds has been associated with anticonvulsant activity. longdom.org
Chlorobenzanilide Derivative4-chloro-3-methylphenoxyethylamine derivativesShowed good antiepileptic activity in vivo. nih.gov

Antidepressant Activity

The structural features of this compound, particularly the substituted phenyl ring, are present in several known antidepressant agents. This has prompted research into its derivatives as potential treatments for depressive disorders.

A study on 1,3,4-oxadiazole derivatives, which can be synthesized from the corresponding hydrazide, reported the discovery of compounds with significant antidepressant activity. rsc.org Specifically, a derivative containing a 4-chlorobenzylthio moiety attached to the oxadiazole ring showed potent antidepressant effects in preclinical models. rsc.org This highlights a promising strategy for designing new antidepressants based on the this compound scaffold. Another study on 1,3,4-oxadiazole derivatives also showed good antidepressant potential. bdpsjournal.org

The table below summarizes findings related to the antidepressant activity of these derivatives.

Compound ClassSpecific Derivative ExampleKey FindingsReference
1,3,4-OxadiazoleN-(3-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)acetamideShowed the best antidepressant activity in the forced swimming test model. rsc.org
1,3,4-Oxadiazole4,4'-(1,3,4-oxadiazole-2,5-diyl)diphenolShowed good antidepressant activity in both tail suspension and forced swimming tests. bdpsjournal.org

Anti-Alzheimer's Disease Activity

The multifactorial nature of Alzheimer's disease necessitates the development of multi-target drugs. Derivatives of this compound are being explored for their potential to address various pathological aspects of this neurodegenerative disorder.

Research has shown that 1,3,4-oxadiazole derivatives can act as multi-target agents against Alzheimer's disease. longdom.org These compounds have the potential to inhibit key enzymes involved in the disease's progression. While not directly synthesized from this compound in all reported studies, the conceptual link is strong. For instance, novel 1,2,4-oxadiazole (B8745197) derivatives have been synthesized and shown to have excellent inhibitory activity against acetylcholinesterase (AChE), a key target in Alzheimer's therapy. rsc.org Some of these compounds were found to be more potent than the standard drug donepezil. rsc.org

The data below highlights the potential of related derivatives in the context of Alzheimer's disease.

Compound ClassSpecific Derivative ExampleKey FindingsReference
1,3,4-OxadiazoleGeneric 1,3,4-Oxadiazole DerivativesThis class of compounds has been reported to have potential as anti-Alzheimer's agents. longdom.org
1,2,4-OxadiazoleNovel 1,2,4-oxadiazole-based derivativesShowed excellent inhibitory activity against acetylcholinesterase (AChE), with some being more potent than donepezil. rsc.org

Applications in Materials Science

Development of Organic Light-Emitting Diodes (OLEDs) and Organic Semiconductors

There is currently no specific research available that details the use of 3-Chloro-4-fluorobenzohydrazide in the development of Organic Light-Emitting Diodes (OLEDs) or as an organic semiconductor. However, the broader class of organic molecules with aromatic and heteroatomic functionalities is of significant interest in this field. Organic semiconductors are the cornerstone of various electronic devices, including OLEDs, due to their tunable electronic properties and processability. The performance of these devices is intrinsically linked to the molecular structure of the organic materials used.

Nonlinear Optical (NLO) Properties

First-Order Hyperpolarizability (β₀) and Third-Order Susceptibility (χ³)

The NLO properties of a molecule are often described by its hyperpolarizabilities. The first-order hyperpolarizability (β₀) is a measure of the second-order NLO response, which is responsible for effects like second-harmonic generation (SHG). The third-order nonlinear optical susceptibility (χ³) is a macroscopic property that relates to the third-order polarization of a material in response to an applied optical field.

While no experimental or theoretical data for the first-order hyperpolarizability or third-order susceptibility of this compound has been reported, studies on other benzohydrazide (B10538) derivatives have shown that these molecules can exhibit significant NLO properties. For instance, the introduction of donor and acceptor groups on the aromatic rings can enhance the NLO response.

Z-scan Technique for NLO Property Determination

The Z-scan technique is a widely used experimental method to determine the sign and magnitude of the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) of materials. In a typical Z-scan experiment, a sample is moved along the propagation path (z-axis) of a focused laser beam, and the transmittance of the sample is measured as a function of its position.

Although no Z-scan data for this compound has been published, a study on a related Schiff base compound, (E)-N'-(4-diethylamino-2-hydroxybenzylidene)-3-chlorobenzohydrazide, demonstrates the application of this technique. The Z-scan measurements for this related compound would typically reveal its nonlinear refractive and absorptive properties, which are crucial for its potential use in optical devices.

Optical Limiting Analysis

Optical limiting is a phenomenon where the transmittance of a material decreases with increasing input laser intensity. This property is highly desirable for protecting sensitive optical components and human eyes from high-intensity laser beams. Materials exhibiting strong nonlinear absorption are potential candidates for optical limiting applications.

The optical limiting properties of this compound have not been investigated. However, the analysis of related compounds suggests that the presence of the chloro and fluoro substituents on the phenyl ring could influence the electronic structure and potentially lead to nonlinear absorption at high laser fluences.

Crystal Engineering and Design of Functional Materials

Crystal engineering is the design and synthesis of solid-state structures with desired properties based on an understanding of intermolecular interactions. The arrangement of molecules in a crystal lattice can significantly impact the material's physical and chemical properties, including its NLO activity and solid-state fluorescence.

While the crystal structure of this compound has not been reported, the study of related compounds provides valuable insights. For example, the crystal structure of 3-Chloro-N′-(4-diethylamino-2-hydroxybenzylidene)benzohydrazide reveals the formation of intermolecular hydrogen bonds, which play a crucial role in stabilizing the crystal packing. The presence of the chloro and fluoro atoms in this compound could lead to specific intermolecular interactions, such as halogen bonding, which can be exploited in the design of functional crystalline materials. The ability to form predictable and robust supramolecular synthons is a key aspect of crystal engineering.

Future Directions and Research Perspectives

Exploration of Novel Derivatization Pathways

The chemical reactivity of the benzohydrazide (B10538) functional group is a key area for future exploration. The terminal amine of the hydrazide is a potent nucleophile, making it an ideal starting point for a variety of chemical transformations.

Future synthetic strategies will likely focus on several key pathways:

Formation of Hydrazones: Condensation reactions with a diverse range of aldehydes and ketones can yield a library of Schiff bases (hydrazones). This approach is highly versatile, allowing for the introduction of various substituted aryl, heteroaryl, and aliphatic groups, each potentially modulating the molecule's biological activity and physical properties. aip.org

Heterocyclic Ring Synthesis: The hydrazide group is a well-established precursor for the synthesis of five- and six-membered heterocyclic rings, which are prevalent in many biologically active compounds. thepharmajournal.com Reactions with diketones, ketoesters, and other bifunctional reagents can lead to the formation of pyrazoles, oxadiazoles, triazoles, and other important heterocyclic systems. researchgate.net

N-Acylation and Sulfonylation: Reaction of the terminal nitrogen with various acyl chlorides and sulfonyl chlorides can produce a series of N-substituted derivatives. This allows for the introduction of different functional groups that can influence properties like lipophilicity and hydrogen bonding capacity, which are critical for biological interactions.

Modification of the Aromatic Ring: While derivatization of the hydrazide is a primary focus, future work could also explore modifications of the 3-chloro-4-fluoro-phenyl ring. Nucleophilic aromatic substitution, though challenging on this electron-rich ring, could potentially be used to introduce other functional groups, further diversifying the chemical space of these compounds.

Advanced Biological Activity Screening and Mechanism of Action Elucidation

Building on the known biological activities of related benzohydrazide compounds, future research will employ advanced screening methods to uncover the therapeutic potential of 3-Chloro-4-fluorobenzohydrazide and its derivatives. thepharmajournal.comontosight.ai Hydrazide-hydrazone structures are known to possess a wide range of pharmacological properties, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer activities. thepharmajournal.com

Key future directions include:

Broad-Spectrum Biological Screening: Derivatives will be subjected to high-throughput screening against a wide array of biological targets. This includes panels of clinically relevant microbes (Gram-positive and Gram-negative bacteria and fungi), various cancer cell lines, and key enzymes involved in disease pathways, such as kinases, cholinesterases, and carbonic anhydrases. nih.govnih.govacs.org

Mechanism of Action (MoA) Studies: For any derivative that shows significant activity, elucidating its mechanism of action will be a critical next step. This involves a combination of techniques such as enzyme inhibition assays, gene expression profiling, and cellular imaging to identify the specific molecular target and pathway being modulated. nih.gov For instance, if a compound shows anticancer activity, studies would investigate if it induces apoptosis, inhibits cell cycle progression, or targets specific signaling pathways like EGFR or other kinases. nih.gov

Antioxidant Activity Evaluation: Many benzohydrazide derivatives have shown potential as antioxidants. nih.gov Future studies will likely assess the radical scavenging properties of new derivatives using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) method to identify compounds that could be developed for conditions associated with oxidative stress.

In-depth Computational Modeling for Drug Design and Material Innovation

Computer-aided design will be an indispensable tool in rationally guiding the development of new this compound derivatives. nih.govnih.gov By modeling the molecule and its interactions with biological targets, researchers can predict activity and design more potent and selective compounds, saving significant time and resources in the lab. openmedicinalchemistryjournal.com Studies on structurally similar compounds like 3-chloro-4-fluoronitrobenzene (B104753) have already demonstrated the power of these computational techniques. researchgate.netprensipjournals.com

Future computational efforts will focus on:

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) will be used to analyze the electronic structure of this compound and its derivatives. prensipjournals.com These calculations can determine optimized molecular geometry, vibrational frequencies, and the distribution of electron density, which are crucial for understanding the molecule's reactivity. researchgate.netresearchgate.net

Molecular Docking Simulations: This technique will be used to predict how newly designed derivatives bind to the active site of target proteins. mdpi.comresearchgate.net By simulating the interaction, researchers can estimate the binding affinity and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) that are essential for biological activity. This information is vital for optimizing lead compounds. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing QSAR models for this compound derivatives, researchers can predict the activity of yet-to-be-synthesized compounds, thereby prioritizing the most promising candidates for synthesis.

Materials Science Applications: Computational modeling can also explore the potential of these molecules in materials science. For instance, the presence of halogens and polar groups suggests that these compounds could be investigated as additives to create polymers with enhanced thermal stability or flame-retardant properties. prensipjournals.com

Computational MethodApplication in Research and DevelopmentReference
Density Functional Theory (DFT) Calculation of molecular geometry, electronic structure (HOMO/LUMO), vibrational frequencies, and Molecular Electrostatic Potential (MEP) to understand reactivity. researchgate.netprensipjournals.commdpi.com
Molecular Docking Prediction of binding modes and affinities of derivatives within the active sites of biological targets (e.g., enzymes, receptors). nih.govmdpi.comresearchgate.net
Molecular Dynamics (MD) Simulations Analysis of the stability and dynamics of ligand-protein complexes over time to validate docking results. mdpi.com
QSAR (Quantitative Structure-Activity Relationship) Development of predictive models to correlate structural features with biological activity, guiding the design of more potent compounds. nih.gov
ADMET Prediction In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties to assess the drug-likeness of new derivatives early in the design process. mdpi.comnih.gov

Development of Water-Soluble Derivatives for Biological Applications

A significant challenge in drug development is ensuring that a biologically active compound has sufficient water solubility to be absorbed and distributed effectively in the body. While the core this compound structure may have limited aqueous solubility, future research will focus on creating derivatives with improved physicochemical properties.

Strategies to enhance water solubility include:

Introduction of Polar Functional Groups: Chemical derivatization can be used to introduce highly polar groups, such as carboxylates (-COOH), hydroxyls (-OH), or additional amine functionalities. These groups can engage in hydrogen bonding with water, thereby increasing solubility.

Formation of Prodrugs: A common strategy involves creating a prodrug by attaching a water-soluble promoiety, such as a polyethylene (B3416737) glycol (PEG) chain or a phosphate (B84403) group. This moiety would be cleaved in the body to release the active drug.

Salt Formation: If derivatives containing acidic or basic centers are synthesized (e.g., by incorporating a carboxylic acid or an aliphatic amine), these can be converted into salts (e.g., sodium carboxylates or amine hydrochlorides). Salts typically exhibit significantly higher aqueous solubility than their neutral counterparts.

Use of Solubilizing Excipients: For formulation purposes, exploring co-solvents, cyclodextrins, or other pharmaceutical excipients can enhance the solubility and bioavailability of promising but poorly soluble derivatives.

Through these concerted efforts in synthetic chemistry, biological evaluation, and computational design, the full potential of this compound as a scaffold for new medicines and materials is expected to be realized.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-Chloro-4-fluorobenzohydrazide, and what critical parameters influence yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution of 3-chloro-4-fluorobenzoyl chloride with hydrazine hydrate. Key parameters include reaction temperature (0–5°C for exothermic control), stoichiometric ratios (1:1.2 benzoyl chloride to hydrazine), and solvent choice (e.g., THF or ethanol). Post-reaction purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical for purity .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what diagnostic peaks confirm its structure?

  • Methodological Answer :

  • NMR :
  • ¹H NMR : Aromatic protons appear as doublets (δ 7.2–8.1 ppm, J = 8–10 Hz) due to Cl/F ortho/para effects. The -NH₂ signal (δ 4.5–5.0 ppm) broadens due to hydrogen bonding .
  • ¹³C NMR : Carbonyl (C=O) at ~165 ppm; aromatic carbons adjacent to Cl/F show deshielding (~125–135 ppm) .
  • IR : Strong N-H stretches (3200–3350 cm⁻¹) and C=O (1660–1680 cm⁻¹) confirm the hydrazide moiety .

Q. What are the common derivatization reactions of this compound, and how do substituents affect reactivity?

  • Methodological Answer : The hydrazide group undergoes condensation with aldehydes/ketones to form hydrazones (useful in Schiff base synthesis). Electron-withdrawing Cl/F substituents enhance electrophilicity, accelerating reactions with nucleophiles (e.g., coupling with aryl boronic acids via Suzuki-Miyaura reactions) . Solvent polarity (DMF > ethanol) and catalysts (Pd(PPh₃)₄) significantly impact yields .

Advanced Research Questions

Q. How can conflicting data on the stability of this compound under varying pH conditions be resolved?

  • Methodological Answer : Stability studies (HPLC monitoring) reveal degradation above pH 7 due to hydrolysis of the hydrazide bond. Use buffered solutions (pH 4–6) for storage. Conflicting reports may arise from impurities (e.g., residual hydrazine); rigorous purification (≥99% by HPLC) and controlled-temperature (4°C) storage mitigate discrepancies .

Q. What computational strategies predict the bioactivity of this compound derivatives in enzyme inhibition studies?

  • Methodological Answer :

  • Docking Studies (AutoDock Vina) : Model interactions with target enzymes (e.g., acetylcholinesterase). The chloro/fluoro groups enhance π-π stacking with aromatic residues (e.g., Trp86 in AChE), while the hydrazide forms H-bonds with catalytic triads .
  • DFT Calculations : Electron-withdrawing Cl/F groups increase electrophilicity, improving binding to nucleophilic enzyme pockets (e.g., ΔG binding ≈ −8.2 kcal/mol for AChE) .

Q. How do competing reaction pathways in the synthesis of this compound derivatives affect product distribution?

  • Methodological Answer : Competing pathways (e.g., hydrolysis vs. condensation) are controlled by:

  • Temperature : Lower temps (≤25°C) favor hydrazone formation; higher temps promote hydrolysis.
  • Catalysts : Acidic conditions (HCl) accelerate hydrolysis, while base (NaHCO₃) stabilizes intermediates .
  • Analytical Tools : LC-MS monitors intermediates; optimize using a Design of Experiments (DoE) approach .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.